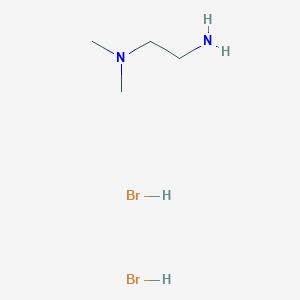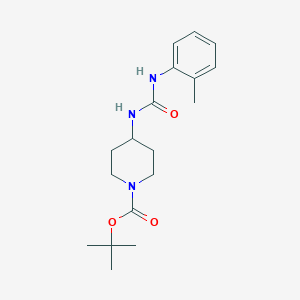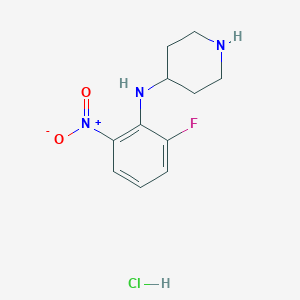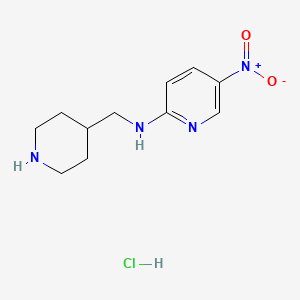
N1,N1-dimethylethane-1,2-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-dimethylethane-1,2-diamine dihydrobromide is a useful research compound. Its molecular formula is C4H13BrN2 and its molecular weight is 169.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N1,N1-Dimethylethane-1,2-diamine dihydrobromide, also known as N’,N’-dimethylethane-1,2-diamine;dihydrobromide, is a complex compound with multiple potential targets. It has been found to interact with STAT5 , controlling its biological activity . It also acts as a ligand, forming coordination complexes with metals such as copper (II) and ruthenium (II) .
Mode of Action
The compound interacts with its targets through its two secondary amine functional groups . As a ligand, it forms coordination complexes with metals, which can have various effects depending on the specific metal and the biological context .
Biochemical Pathways
The compound is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It is also used as a precursor to imidazolidines by condensation with ketones or aldehydes . These reactions can affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely, depending on the specific targets and pathways involved. For example, its interaction with STAT5 can have effects on cell signaling , while its role as a ligand in metal complexes can influence various chemical reactions .
Biochemical Analysis
Biochemical Properties
N1,N1-dimethylethane-1,2-diamine dihydrobromide is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins, particularly those involved in catalysis .
Cellular Effects
It is known to enhance the adsorption of carbon dioxide .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a ligand and forms coordination complexes such as dinitrato (N,N’-dimethyl-1,2-ethanediamine)copper (II) and dichloro (1,4-bis- (diphenyl phosphino)butane)- (1,2-ethylenediamine)ruthenium (II) .
Properties
CAS No. |
1245570-04-0 |
|---|---|
Molecular Formula |
C4H13BrN2 |
Molecular Weight |
169.06 g/mol |
IUPAC Name |
N',N'-dimethylethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C4H12N2.BrH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
InChI Key |
WHLWAFIEVIOCNM-UHFFFAOYSA-N |
SMILES |
CN(C)CCN.Br.Br |
Canonical SMILES |
CN(C)CCN.Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]aniline](/img/structure/B3027117.png)
![4-[(3-Fluoro-2-nitrophenoxy)methyl]-1-methylpiperidine](/img/structure/B3027118.png)


![tert-Butyl 4-[(2-fluoro-6-nitrophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027123.png)
![2-[(3-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3027125.png)






![4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid](/img/structure/B3027137.png)
![tert-Butyl 4-[3-(2-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027138.png)
